N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenylsulfonyl group, and an acetamide group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide typically involves multiple steps:
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the nitro-naphthalene intermediate reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the sulfonylated intermediate reacts with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Hydrolysis Conditions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Amines: Formed from hydrolysis of the acetamide group.
Wissenschaftliche Forschungsanwendungen
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory and microbial pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell membranes, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)benzamide
- N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)propionamide
Uniqueness
N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C19H17N3O5S |
---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-[4-(benzenesulfonylmethylamino)-3-nitronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-13(23)21-17-11-18(22(24)25)19(16-10-6-5-9-15(16)17)20-12-28(26,27)14-7-3-2-4-8-14/h2-11,20H,12H2,1H3,(H,21,23) |
InChI-Schlüssel |
AGMREYUDJAAGSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C2=CC=CC=C21)NCS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.